molecular formula C24H21ClN4O3 B11271245 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11271245
M. Wt: 448.9 g/mol
InChI Key: UURGQAQYSALWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[3,2-d]pyrimidine core, which is a bicyclic structure known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include pyridine and pyrimidine derivatives. The synthetic route may involve:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of pyridine and pyrimidine derivatives under specific conditions, such as the use of strong acids or bases as catalysts.

    Introduction of the 4-chlorobenzyl Group: This step involves the substitution reaction where the 4-chlorobenzyl group is introduced to the core structure.

    Attachment of the N-(2,4-dimethylphenyl)acetamide Moiety: This step involves the acylation reaction where the N-(2,4-dimethylphenyl)acetamide group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated derivatives.

Scientific Research Applications

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrido[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorobenzyl)pyridine: Similar in structure but lacks the pyrido[3,2-d]pyrimidine core.

    1-[2-(aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one: Shares the pyrido[3,2-d]pyrimidine core but has different substituents.

Uniqueness

The uniqueness of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of functional groups and the pyrido[3,2-d]pyrimidine core, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3/c1-15-5-10-19(16(2)12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-6-8-18(25)9-7-17/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

UURGQAQYSALWHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.